molecular formula C6H9NO B1403729 3-Ethyloxetane-3-carbonitrile CAS No. 1414513-71-5

3-Ethyloxetane-3-carbonitrile

Cat. No. B1403729
M. Wt: 111.14 g/mol
InChI Key: DPUBRFLYKUYNDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as polyoxetanes, has been reported. These are branched polyethers synthesized from oxetanes—four-member cyclic ethers bearing hydroxymethyl groups—via ring-opening polymerization . A series of polyoxetanes were synthesized from 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane as a core molecule .


Molecular Structure Analysis

While specific molecular structure analysis of “3-Ethyloxetane-3-carbonitrile” is not available, studies on similar compounds like oxetanes have been conducted. For instance, Fokin and co-workers modeled the ring expansion of an unsubstituted epoxide computationally at the density functional theory MP2 level of theory .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like oxetanes have been studied. For example, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Scientific Research Applications

Antimicrobial Activities and Dyeing Applications

  • Synthesis and Antimicrobial Activity : 3-Ethyloxetane-3-carbonitrile derivatives have been synthesized and found to exhibit antimicrobial activities. These derivatives have shown promising activities against various bacterial strains and yeast, indicating their potential in antimicrobial applications (Al-Etaibi et al., 2014).
  • Applications in Dyeing Polyester Fabrics : Compounds derived from 3-Ethyloxetane-3-carbonitrile have been employed in the dyeing of polyester fabrics. These dyes displayed moderate to excellent fastness properties against light, perspiration, and washing (Al-Etaibi et al., 2013).

Photovoltaic and Electrical Properties

  • Photovoltaic Properties : Derivatives of 3-Ethyloxetane-3-carbonitrile have been used in organic–inorganic photodiode fabrication. Studies have shown that these derivatives exhibit photovoltaic properties and are suitable for use as photodiodes (Zeyada et al., 2016).

Synthesis and Biological Activity Studies

  • Synthesis of Furan Derivatives : Research has involved the synthesis of furan derivatives, including 3-Ethyloxetane-3-carbonitrile, and their evaluation for antibacterial and antifungal activities. These compounds have shown significant activity against various bacteria and fungi (Loğoğlu et al., 2010).

Heterocyclic Compound Synthesis

  • Synthesis of Spiro-Oxindole Derivatives : 3-Ethyloxetane-3-carbonitrile has been used in the synthesis of spiro-oxindole derivatives through three-component reactions, highlighting its role in the efficient synthesis of complex organic compounds (Alizadeh & Moafi, 2015).

Reaction Mechanisms and Catalysis

  • Theoretical Study on Reaction Mechanisms : Density Functional Theory (DFT) has been employed to study the reaction mechanisms involving 3-Ethyloxetane-3-carbonitrile, particularly focusing on its synthesis catalyzed by magnesium and lithium ethoxides (Heng et al., 2009), (Hu et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, “3-Ethyloxetane-3-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has a hazard classification of Acute Tox. 4 Oral .

properties

IUPAC Name

3-ethyloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-6(3-7)4-8-5-6/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUBRFLYKUYNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyloxetane-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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